hCCR2 Binding Affinity: JNJ-41443532 vs. INCB3344 and PF-4136309
JNJ-41443532 exhibits an intermediate binding potency for human CCR2 (IC50 = 37 nM) that is distinct from ultra-potent comparators. In head-to-head assay comparisons, INCB3344 and PF-4136309 are approximately 7-fold more potent (IC50 = 5.1 nM and 5.2 nM, respectively) [1] [2] . This potency differential is meaningful for experimental design; the less potent JNJ-41443532 may provide a wider dynamic range for studying partial receptor occupancy or for applications where high-affinity target saturation is undesirable.
| Evidence Dimension | Human CCR2 Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | INCB3344 (IC50 = 5.1 nM), PF-4136309 (IC50 = 5.2 nM) |
| Quantified Difference | JNJ-41443532 is 7.1-7.3 fold less potent |
| Conditions | Radioligand binding displacement assays with recombinant human CCR2. |
Why This Matters
Procurement should be guided by the required assay sensitivity; JNJ-41443532 offers a distinct, moderate-potency tool distinct from the sub-10 nM inhibitors.
- [1] TargetMol. (n.d.). Product Datasheet: CCR2 antagonist 5 (JNJ-41443532). View Source
- [2] Xue, C. B., et al. (2010). Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2. ACS Medicinal Chemistry Letters, 1(9), 483-487. View Source
